molecular formula C16H13N3O B7470351 N-[4-(1H-imidazol-1-yl)phenyl]benzamide

N-[4-(1H-imidazol-1-yl)phenyl]benzamide

货号 B7470351
分子量: 263.29 g/mol
InChI 键: XQUKYBOAJQUQOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(1H-imidazol-1-yl)phenyl]benzamide, also known as INCB054329 or simply INCB, is a small molecule inhibitor that has been developed as a potential therapeutic agent for a variety of diseases. This compound has been shown to have promising effects in preclinical studies, and is currently being evaluated in clinical trials for the treatment of several types of cancer and other conditions.

作用机制

The mechanism of action of N-[4-(1H-imidazol-1-yl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 plays a key role in regulating the expression of genes that are involved in cell growth and survival, and is often overexpressed in cancer cells. By inhibiting BRD4, N-[4-(1H-imidazol-1-yl)phenyl]benzamide is thought to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-[4-(1H-imidazol-1-yl)phenyl]benzamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-[4-(1H-imidazol-1-yl)phenyl]benzamide has been shown to have effects on the central nervous system, and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

实验室实验的优点和局限性

One of the main advantages of N-[4-(1H-imidazol-1-yl)phenyl]benzamide for laboratory experiments is its potent and selective activity against BRD4. This makes it a useful tool for studying the role of BRD4 in various cellular processes, and for identifying potential therapeutic targets for the treatment of cancer and other diseases. However, there are also limitations to the use of N-[4-(1H-imidazol-1-yl)phenyl]benzamide in laboratory experiments. For example, this compound is relatively expensive, and may not be readily available in large quantities for some experiments.

未来方向

There are many potential future directions for the development and use of N-[4-(1H-imidazol-1-yl)phenyl]benzamide. One area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound. In addition, there is ongoing research into the use of N-[4-(1H-imidazol-1-yl)phenyl]benzamide in combination with other anti-cancer drugs, with the goal of improving treatment outcomes for patients with cancer. Finally, there is interest in exploring the potential use of N-[4-(1H-imidazol-1-yl)phenyl]benzamide in the treatment of other diseases beyond cancer, such as inflammatory and neurological disorders.
Conclusion:
In conclusion, N-[4-(1H-imidazol-1-yl)phenyl]benzamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. This compound is currently being evaluated in clinical trials for the treatment of several types of cancer and other conditions. While there are still many questions to be answered about the mechanism of action and potential uses of N-[4-(1H-imidazol-1-yl)phenyl]benzamide, the ongoing research in this area holds great promise for the development of new and effective therapies for a variety of diseases.

合成方法

The synthesis of N-[4-(1H-imidazol-1-yl)phenyl]benzamide is a complex process that involves several steps. The starting material for the synthesis is 4-(1H-imidazol-1-yl)aniline, which is reacted with benzoyl chloride to form N-(4-benzoylphenyl)-1H-imidazole-1-carboxamide. This intermediate is then subjected to a series of reactions, including reduction, acylation, and deprotection, to yield the final product, N-[4-(1H-imidazol-1-yl)phenyl]benzamide.

科学研究应用

N-[4-(1H-imidazol-1-yl)phenyl]benzamide has been the subject of extensive scientific research, particularly in the field of oncology. Preclinical studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including those that are resistant to traditional chemotherapy agents. In addition, N-[4-(1H-imidazol-1-yl)phenyl]benzamide has been shown to have synergistic effects when used in combination with other anti-cancer drugs.

属性

IUPAC Name

N-(4-imidazol-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(13-4-2-1-3-5-13)18-14-6-8-15(9-7-14)19-11-10-17-12-19/h1-12H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUKYBOAJQUQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。